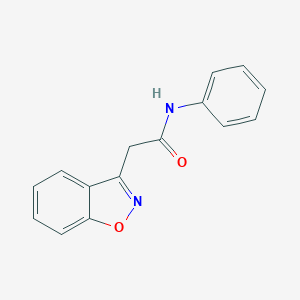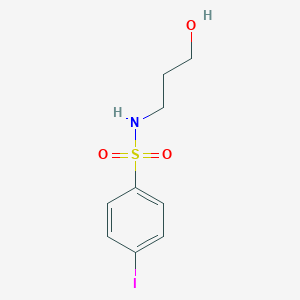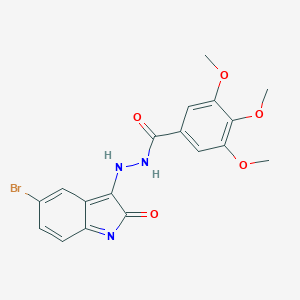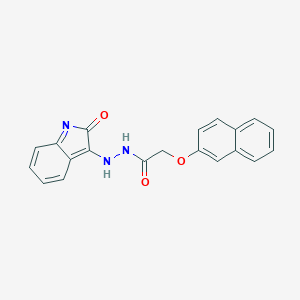![molecular formula C16H18N2O3S B230179 N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor of the protein kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DASA-58 inhibits N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to regulate various cellular processes such as cell proliferation, differentiation, and apoptosis by phosphorylating its downstream targets. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 leads to the inhibition of these cellular processes and induction of apoptosis.
Biochemical and Physiological Effects
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 induces apoptosis and inhibits cell proliferation by inhibiting N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. Inflammatory cells, DASA-58 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DASA-58 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Additionally, DASA-58 has been extensively studied in various in vitro and in vivo models, making it a reliable tool for studying N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide signaling. However, DASA-58 has some limitations, such as its potential off-target effects and lack of selectivity for different N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide isoforms.
Direcciones Futuras
For the study of DASA-58 include the development of more selective inhibitors and exploring its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 2,5-dimethylphenylsulfonyl chloride with 4-aminophenylacetic acid to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with N-chlorosuccinimide and triethylamine to form N-(4-chlorophenyl)acetamide. Finally, the reaction of N-(4-chlorophenyl)acetamide with 2,5-dimethylphenylsulfonamide in the presence of potassium carbonate and copper powder yields DASA-58.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and inflammatory disorders. N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is known to play a crucial role in the progression of cancer by promoting cell proliferation and survival. Inhibition of N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide by DASA-58 has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Additionally, DASA-58 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide |
|---|---|
Fórmula molecular |
C16H18N2O3S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-[4-[(2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)22(20,21)18-15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |
Clave InChI |
HFECCWUBPKTUMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
